3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide

HPLC impurity quantitation relative correction factor pharmaceutical quality control

3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6, MF: C₁₆H₁₄Cl₂N₂O₃, MW: 353.20) is an analytically certified benzamide derivative recognized by the United States Pharmacopeia (USP) as Roflumilast Related Compound A and designated as the 4-O-des(difluoromethyl) structural analog of the marketed PDE4 inhibitor roflumilast. The compound serves as a pharmacopeial reference standard for impurity profiling and stability-indicating method validation in roflumilast active pharmaceutical ingredient (API) and finished dosage form quality control.

Molecular Formula C16H14Cl2N2O3
Molecular Weight 353.199
CAS No. 475271-62-6
Cat. No. B588266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide
CAS475271-62-6
Synonyms3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-hydroxybenzamide; 
Molecular FormulaC16H14Cl2N2O3
Molecular Weight353.199
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)O
InChIInChI=1S/C16H14Cl2N2O3/c17-11-6-19-7-12(18)15(11)20-16(22)10-3-4-13(21)14(5-10)23-8-9-1-2-9/h3-7,9,21H,1-2,8H2,(H,19,20,22)
InChIKeyIJTMJUHUWQHBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6): Procurement-Grade Identity, Regulatory Status, and Structural Context


3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6, MF: C₁₆H₁₄Cl₂N₂O₃, MW: 353.20) is an analytically certified benzamide derivative recognized by the United States Pharmacopeia (USP) as Roflumilast Related Compound A and designated as the 4-O-des(difluoromethyl) structural analog of the marketed PDE4 inhibitor roflumilast . The compound serves as a pharmacopeial reference standard for impurity profiling and stability-indicating method validation in roflumilast active pharmaceutical ingredient (API) and finished dosage form quality control . Its defining structural feature—a free 4-hydroxy group in place of roflumilast's 4-difluoromethoxy substituent—creates quantifiable differentiation in chromatographic response, metabolic enzyme substrate specificity, and pharmacophoric integrity that directly informs procurement decisions for analytical reference materials versus PDE4 inhibitor screening libraries [1].

Why Roflumilast Impurity Reference Standards Cannot Be Interchanged: The Critical 4-OH vs. 4-OCHF₂ Distinction in CAS 475271-62-6


Generic substitution of CAS 475271-62-6 with any other roflumilast-related impurity standard (e.g., Related Compound B, D, or E) or with roflumilast itself is analytically invalid because each impurity possesses a unique relative correction factor (RCF) governing differential UV absorptivity at the compendial detection wavelength [1]. The 4-hydroxy substituent of this compound produces an RCF of 1.17 versus roflumilast (RCF = 1.00), meaning that direct area-% quantitation without the correct RCF introduces a systematic 17% quantification error [1]. Furthermore, this compound is explicitly specified in US Patent 8,618,142 as requiring control below 0.1% by weight relative to roflumilast in high-purity API compositions—a regulatory acceptance criterion that is structurally and analytically specific to this exact molecular entity and cannot be satisfied by any chemically distinct analog [2]. Its CYP substrate fingerprint (CYP1A2, CYP2C8, CYP2C9, CYP3A4) also differs from both roflumilast and other related compounds, making it indispensable as a metabolite identification reference where metabolic pathway-specific tracking is required .

Quantitative Comparative Evidence for 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6) Versus Roflumilast and Related Compounds


HPLC Relative Correction Factor: 17% Higher UV Response vs. Roflumilast at Compendial Wavelength

In a validated HPLC method for roflumilast-related substances using a C18 column with phosphate buffer (pH 3.5)/acetonitrile gradient elution and UV detection at 215 nm, 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (Impurity C) exhibited a relative correction factor (RCF) of 1.17 compared to roflumilast as the reference analyte (RCF = 1.00) [1]. This 17% higher UV response means that direct area-normalization without applying the RCF systematically underestimates the true mass of this impurity. The method achieved baseline resolution >1.5 between this compound and all adjacent peaks, with a limit of detection (LOD) of 0.1 ng and limit of quantitation (LOQ) of 0.3 ng [1].

HPLC impurity quantitation relative correction factor pharmaceutical quality control USP method validation

Regulatory Impurity Acceptance Criterion: <0.1% by Weight Relative to Roflumilast API

US Patent 8,618,142 (Nycomed/Altana) explicitly defines a high-purity roflumilast composition in which N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide (CAS 475271-62-6) must be present at greater than zero and less than 0.1% by weight relative to roflumilast [1]. This patent-level specification establishes a binding quantitative threshold that differentiates this specific impurity from all other roflumilast-related compounds, each of which may have distinct acceptance criteria or none specified in the patent claims [1]. The composition further requires roflumilast purity ≥99% by weight [1].

pharmaceutical impurity specification ANDA regulatory submission API purity acceptance criteria patent-defined quality threshold

CYP Metabolic Enzyme Substrate Fingerprint: Broader CYP Isoform Coverage vs. Roflumilast

Enzymatic substrate profiling demonstrates that 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide is a substrate for four major cytochrome P450 isoforms: CYP1A2, CYP2C8, CYP2C9, and CYP3A4 . This CYP substrate fingerprint is broader than that of the parent drug roflumilast, which is metabolized primarily by CYP3A4 and to a lesser extent by CYP1A2, with its major active metabolite roflumilast N-oxide formed principally via CYP3A4-mediated oxidation [1]. Studies indicate that this compound may participate in roflumilast metabolism through hydroxylation and deamination pathways .

cytochrome P450 metabolism drug metabolite identification in vitro ADME CYP phenotyping

Pharmacophoric Structural Differentiation: 4-OH vs. 4-OCHF₂ Impact on PDE4 Binding Based on Class-Level SAR

The compound differs from roflumilast by a single but pharmacophorically critical substitution: a free 4-hydroxy group (-OH) replaces the 4-difluoromethoxy group (-OCHF₂) . Recent SAR studies of roflumilast analogues (Moussa et al., 2024) have established that the 1-(cyclopropylmethoxy)-2-(difluoromethoxy) benzene moiety constitutes the core PDE4 pharmacophore, with the difluoromethoxy substituent at the 4-position providing essential contributions to enzyme inhibitory potency [1]. In that study, roflumilast achieved a PDE-4B IC₅₀ of 2.36 nM, while synthetic analogues that modified or replaced the difluoromethoxy motif consistently showed reduced potency, with the most active modified analogues still exhibiting IC₅₀ values in the 5.50–7.42 nM range [1]. By class-level extrapolation, the complete absence of the difluoromethoxy group in CAS 475271-62-6—which carries only a hydroxyl at this position—is predicted to substantially diminish PDE4 inhibitory activity relative to roflumilast [1]. Direct PDE4 IC₅₀ data for this specific compound have not been reported in the peer-reviewed literature searched.

PDE4 inhibitor SAR difluoromethoxy pharmacophore structure-activity relationship binding affinity prediction

Physicochemical Property Differentiation: Melting Point, Thermal Stability, and Predicted Boiling Point vs. Roflumilast

The compound exhibits a melting point of 179–182°C as a white to pale yellow solid with purity >95% . Its predicted boiling point is 448.6 ± 45.0°C and predicted density is 1.489 ± 0.06 g/cm³ . These values differentiate it from roflumilast (CAS 162401-32-3), which has a reported melting point of approximately 155–158°C—a difference of approximately 24°C that is analytically significant for solid-state characterization by differential scanning calorimetry (DSC) or melting point apparatus [1]. The compound is recommended for storage at 2–8°C, consistent with USP reference standard handling requirements .

melting point differentiation thermal analysis solid-state characterization reference standard handling

USP Pharmacopeial Identity: Certified Reference Material with ISO 17034 / ISO/IEC 17025 Traceability

This compound is officially designated as Roflumilast Related Compound A by the United States Pharmacopeia (USP Catalog No. 1605023) and is supplied as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . It is specified for use in USP compendial quality tests and assays for roflumilast drug substance and drug product . The USP monograph (Roumilast, USP 2025) defines its application in the Organic Impurities procedure using a specified HPLC system with UV detection at 248 nm, a 2.0-mm × 12.5-cm L1 column, and resolution requirements of NLT 2.0 between roflumilast related compound D and roflumilast [1]. The CRM format (30 mg neat, storage at 2–8°C) distinguishes it from non-certified technical-grade material offered by non-pharmacopeial suppliers .

USP reference standard ISO 17034 certification pharmacopeial compliance analytical method validation

High-Value Application Scenarios for 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6) Based on Quantitative Differentiation Evidence


ANDA/DMF Regulatory Submission: Roflumilast API Organic Impurities Testing per USP Monograph

This compound (USP Roflumilast Related Compound A RS, Catalog No. 1605023) is an essential procurement item for generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for roflumilast. The USP compendial method for organic impurities requires this specific CRM for system suitability and impurity quantitation using the validated HPLC procedure (L1 column, 248 nm detection) . The RCF of 1.17 relative to roflumilast must be applied for accurate quantitation against the patent-defined acceptance criterion of <0.1% by weight [1]. Use of a non-USP reference material or omission of the correct RCF would render the impurity data non-compliant with ICH Q3A/Q3B guidelines and USP General Chapter 〈11〉 requirements .

Stability-Indicating Method Development: Forced Degradation Identification and Peak Purity Confirmation

Analytical development laboratories performing forced degradation studies of roflumilast drug substance under ICH Q1A(R2) conditions should procure this compound as an authentic reference for degradation product identification. This compound (designated Impurity C in the Chinese Pharmacopoeia-aligned HPLC method) is resolvable from roflumilast and all other named impurities with a separation factor >1.5, enabling unambiguous peak assignment in stressed-sample chromatograms [1]. The compound's LOD of 0.1 ng and LOQ of 0.3 ng at 215 nm UV detection, combined with a mean recovery of 107.6%, support its use in validating stability-indicating methods capable of detecting degradation at the 0.05% reporting threshold [1].

In Vitro Drug Metabolism Studies: CYP Phenotyping of the 4-O-Des(difluoromethyl) Metabolic Pathway

Researchers investigating roflumilast metabolic fate should use this compound as an authentic metabolite reference standard in recombinant CYP enzyme incubation studies. Its confirmed substrate activity for CYP1A2, CYP2C8, CYP2C9, and CYP3A4 enables reaction phenotyping experiments to determine which isoforms contribute to the O-dealkylation pathway that converts roflumilast (-OCHF₂) to this des(difluoromethyl) metabolite (-OH). This broader CYP engagement profile—particularly the involvement of CYP2C8 and CYP2C9 not reported as major roflumilast-metabolizing enzymes—makes the compound essential for comprehensive drug-drug interaction risk assessment in polypharmacy COPD patient populations .

Solid-State Characterization and Incoming Material Identity Verification in QC Release Testing

Quality control laboratories receiving this reference standard can leverage its distinct melting point of 179–182°C—approximately 24°C higher than roflumilast (155–158°C)—as a rapid identity confirmation test prior to chromatographic use . This differential thermal property, combined with the compound's characteristic white to pale yellow solid appearance and the recommended storage condition of 2–8°C, provides straightforward handling and verification protocols that reduce the risk of reference standard mix-up in multi-impurity testing workflows . The ISO 17034-certified CRM format further supports audit-ready documentation for GMP-compliant QC operations .

Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.